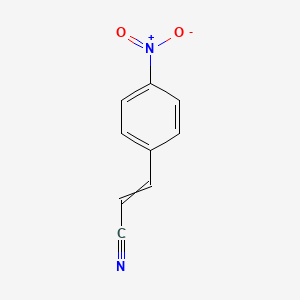
BW 540C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BW 540C: is a heterocyclic compound known for its significant role in medicinal chemistry. It is primarily recognized for its anti-inflammatory properties and its ability to inhibit arachidonic acid oxygenation . This compound has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BW 540C involves the reaction of 3-amino-1-(3-trifluoromethylphenyl)-2-pyrazoline with formic acid to produce the corresponding N-formyl derivative. This intermediate is then reduced using lithium aluminium hydride in ether to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: BW 540C undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The reduction process, as mentioned in the synthesis, involves lithium aluminium hydride.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride in ether is used for reduction.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are often used for further research and development in medicinal chemistry.
Scientific Research Applications
BW 540C has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its anti-inflammatory properties make it a valuable compound in biological research.
Medicine: this compound is studied for its potential therapeutic effects, particularly in treating inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of BW 540C involves the inhibition of arachidonic acid oxygenation. This process is crucial in the inflammatory pathway, and by inhibiting it, this compound can reduce inflammation. The molecular targets include enzymes involved in the arachidonic acid pathway, which are essential for the synthesis of inflammatory mediators .
Comparison with Similar Compounds
Indomethacin: Another anti-inflammatory compound with a similar mechanism of action.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness: BW 540C is unique due to its specific structure, which allows for targeted inhibition of arachidonic acid oxygenation. This specificity can result in fewer side effects compared to other nonsteroidal anti-inflammatory drugs .
Properties
CAS No. |
83908-32-1 |
|---|---|
Molecular Formula |
C11H12F3N3 |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-imine |
InChI |
InChI=1S/C11H12F3N3/c1-15-10-5-6-17(16-10)9-4-2-3-8(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI Key |
MWRJSSGQTGTSKH-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCN(N1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















